molecular formula C19H31N3O2 B6641433 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea

1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea

Cat. No. B6641433
M. Wt: 333.5 g/mol
InChI Key: HXINBESLFCOYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea, also known as HMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. HMBP is a urea derivative that has been synthesized through a multi-step process, and its properties and effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea is not fully understood, but it is believed to act through multiple pathways. 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can increase the levels of acetylcholine in the brain, which may improve cognitive function. 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea has also been shown to modulate the activity of several signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, modulation of inflammation and oxidative stress, and neuroprotection. 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea in lab experiments is its well-defined chemical structure, which allows for precise dosing and analysis. 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea is also relatively stable and can be stored for extended periods of time. However, one limitation of using 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea is its limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several potential future directions for research on 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea. One area of interest is the development of 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea and its effects on various signaling pathways in the brain.

Synthesis Methods

The synthesis of 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea involves several steps, including the reaction of piperidine with 2-methylbenzyl chloride to form 1-(2-methylbenzyl)piperidine, which is then reacted with methyl isocyanate to form 1-(2-methylbenzyl)-3-methylurea. This compound is then reacted with 3-chloro-1-propanol to form 1-(3-hydroxybutyl)-3-methylurea, which is finally reacted with piperidine to form 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea.

Scientific Research Applications

1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. Studies have shown that 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea has neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. 1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

properties

IUPAC Name

1-(3-hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-15-6-4-5-7-17(15)14-22-12-9-18(10-13-22)20-19(24)21(3)11-8-16(2)23/h4-7,16,18,23H,8-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXINBESLFCOYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)NC(=O)N(C)CCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea

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